N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-26-16-20(23(29)27-13-5-6-14-27)15-21(24(26)30)25-22(28)19-11-9-18(10-12-19)17-7-3-2-4-8-17/h2-4,7-12,15-16H,5-6,13-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZXBXKQBFYKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds. Pyrrolidine derivatives have been reported to exhibit selectivity towards various biological targets. .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization. This could influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways.
Biological Activity
N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-[1,1'-biphenyl]-4-carboxamide, a compound with the CAS number 1207049-25-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O3 |
| Molecular Weight | 367.4 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein-Protein Interactions (PPIs) : The compound has been studied for its ability to inhibit interactions between key proteins involved in cancer pathways, such as the Keap1-Nrf2 interaction. This inhibition can lead to increased expression of antioxidant genes and reduced oxidative stress in cells, which is beneficial in cancer treatment and prevention .
- Targeting Transcription Factors : The compound may also modulate transcription factors that play crucial roles in cell proliferation and apoptosis. By influencing these factors, it can potentially alter the course of cancer progression .
- Anti-inflammatory Effects : Compounds similar to this one have shown potential in reducing pro-inflammatory cytokines, suggesting that it could be beneficial in treating inflammatory diseases .
Biological Activity and Therapeutic Potential
The biological activity of this compound has been evaluated in various studies:
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines. For example, compounds that inhibit the Nrf2-Keap1 pathway have been shown to sensitize cancer cells to chemotherapy .
- Neuroprotective Effects : Some studies suggest that this compound may exhibit neuroprotective properties by reducing oxidative stress and inflammation associated with neurodegenerative diseases .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Breast Cancer Models : In a study involving breast cancer cell lines, the compound showed significant inhibition of cell growth and induced apoptosis through the activation of caspases .
- Inflammatory Disease Models : Animal models of inflammatory diseases demonstrated that treatment with this compound led to a reduction in markers of inflammation and improved clinical outcomes .
Comparison with Similar Compounds
Key Similarities :
- Core Scaffold: Both compounds feature a dihydropyridinone ring, a critical pharmacophore for binding to epigenetic targets like EZH2 (Enhancer of Zeste Homolog 2).
- Biphenyl Carboxamide : The biphenyl group in both molecules likely contributes to hydrophobic interactions with protein pockets.
Key Differences :
Research Findings and Mechanistic Insights
While direct data on the target compound are scarce, insights can be extrapolated from analogs:
- EZH2 Inhibition : Tazemetostat’s efficacy relies on blocking EZH2-mediated histone H3 lysine 27 trimethylation (H3K27me3), a mechanism critical in cancer epigenetics . The absence of morpholine and oxazolidine groups in the target compound suggests divergent target selectivity.
- Kinase Inhibition : The pyrrolidine-carbonyl group may enhance binding to ATP pockets in kinases, analogous to PI3K or mTOR inhibitors. However, this remains speculative without experimental validation.
Q & A
Q. What synthetic strategies are recommended for constructing the dihydropyridinone core in this compound?
The dihydropyridinone core can be synthesized via cyclocondensation of β-ketoamides with aldehydes or via multicomponent reactions involving amines, ketones, and carbonyl derivatives. For example, describes analogous dihydropyridine derivatives synthesized using Hantzsch-type reactions under reflux conditions with acetic acid as a catalyst. Key steps include careful control of reaction temperature (70–100°C) and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the target compound .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of the pyrrolidine-1-carbonyl moiety?
- NMR : ¹H and ¹³C NMR can identify the pyrrolidine ring protons (δ 1.8–2.5 ppm for CH₂ groups) and carbonyl resonance (δ ~170 ppm).
- FT-IR : A strong C=O stretch at ~1650–1700 cm⁻¹ confirms the presence of the carboxamide group.
- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., C₂₅H₂₃N₃O₃ requires exact mass 413.1735). Cross-referencing with , similar dihydropyridine derivatives were characterized using these techniques to resolve ambiguities in substituent positioning .
Q. How can researchers assess the compound’s stability under varying pH conditions for in vitro assays?
Stability studies should involve incubating the compound in buffers (pH 2–10) at 37°C for 24–72 hours, followed by HPLC-UV analysis to monitor degradation. highlights the importance of avoiding prolonged storage due to hydrolytic degradation risks, particularly at extreme pH values. Degradation products (e.g., free biphenylcarboxylic acid) can be identified via LC-MS .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s binding affinity to kinase targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (AMBER/CHARMM force fields) can model interactions with ATP-binding pockets. emphasizes ICReDD’s approach, combining quantum chemical calculations (e.g., DFT for ligand conformers) with experimental validation to prioritize high-affinity candidates. Free energy perturbation (FEP) calculations refine binding energy predictions .
Q. How can statistical design of experiments (DoE) optimize reaction conditions for coupling the biphenylcarboxamide moiety?
A fractional factorial design (e.g., 2⁴⁻¹) can screen variables: catalyst loading (0.5–5 mol%), temperature (50–120°C), solvent polarity (DMF vs. THF), and reaction time (6–24 hours). demonstrates that DoE reduces trial runs by 70% while identifying critical interactions (e.g., solvent-catalyst synergy). Response surface methodology (RSM) further optimizes yield and purity .
Q. What strategies resolve contradictory data between in vitro activity and cellular permeability assays?
- Physicochemical profiling : Measure logP (octanol/water) and pKa to assess lipophilicity. notes that fluorinated biphenyl groups may enhance membrane penetration but reduce solubility.
- Permeability assays : Use Caco-2 or PAMPA models to correlate structure-activity relationships (SAR).
- Metabolomics : Identify intracellular metabolites via LC-MS/MS to distinguish between poor permeability and rapid efflux .
Q. How can reaction path search algorithms improve the synthesis of stereoisomers?
’s ICReDD framework employs quantum chemical reaction path searches (e.g., artificial force-induced reaction, AFIR) to explore transition states and enantiomer formation pathways. This computational-guided approach minimizes chiral byproducts by identifying optimal catalysts (e.g., chiral prolinamide derivatives in ) and reaction coordinates .
Data Analysis and Validation
Q. Which validation protocols are essential for ensuring reproducibility in biological assays?
- Dose-response curves : Use ≥10 concentration points (IC₅₀ determination) with triplicate measurements.
- Positive/Negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only samples.
- Data normalization : Correct for background noise using Z-factor or signal-to-baseline ratios. ’s protocols for dihydropyridine bioactivity studies emphasize stringent controls to mitigate batch-to-batch variability .
Q. How should researchers address discrepancies between computational binding predictions and experimental IC₅₀ values?
- Rescore docking poses : Adjust scoring functions (e.g., MM-GBSA vs. Glide SP) to account for solvation effects.
- Validate with mutagenesis : If predicted binding residues (e.g., Lys123 in kinase X) are mutated and activity drops, the model is validated. ’s feedback loop integrates experimental IC₅₀ data to recalibrate computational models iteratively .
Methodological Resources
Q. What safety protocols are critical when handling this compound’s reactive intermediates?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, THF).
- Waste disposal : Neutralize acidic/basic byproducts before disposal (per and ).
explicitly warns against long-term storage due to degradation hazards and mandates disposal via certified waste management services .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
